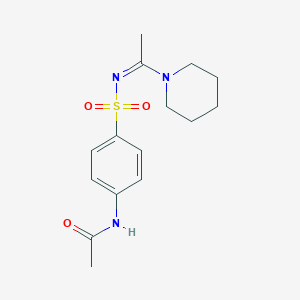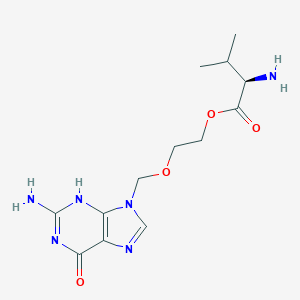
D-Valacyclovir
Vue d'ensemble
Description
A prodrug of acyclovir that is used in the treatment of HERPES ZOSTER and HERPES SIMPLEX VIRUS INFECTION of the skin and mucous membranes, including GENITAL HERPES.
Applications De Recherche Scientifique
Traitement antiviral pour le VSH
Le valacyclovir est largement utilisé dans la prise en charge des infections à virus herpès simplex (VSH). Il améliore la biodisponibilité de l'acyclovir par rapport à l'acyclovir administré par voie orale, ce qui le rend efficace pour la sécurité et l'efficacité à long terme dans la prise en charge du VSH .
Pharmacocinétique et biodisponibilité
Le valacyclovir est un promédicament oral qui est converti in vivo en acyclovir. Ce processus de conversion permet une meilleure biodisponibilité et des propriétés pharmacocinétiques, ce qui en fait un choix privilégié pour le traitement antiherpétique .
Applications pédiatriques
Des essais cliniques ont été menés pour évaluer l'efficacité du valacyclovir chez les enfants atteints de gingivostomatites, fournissant des preuves de sa sécurité et de son efficacité chez les populations pédiatriques .
Profilage des impuretés
Des recherches ont été menées en utilisant des méthodes RP-HPLC pour détecter et séparer les impuretés liées au valacyclovir, contribuant au contrôle de la qualité et à la sécurité du médicament .
Activité antiherpétique accrue
Des études ont exploré l'utilisation du valacyclovir chargé dans l'éther sulfobutylé-β-cyclodextrine pour améliorer son activité antiherpétique, visant à améliorer les résultats du traitement tout en minimisant les effets secondaires .
Mécanisme D'action
Target of Action
D-Valacyclovir, also known as Valacyclovir, primarily targets two key enzymes in the herpes simplex virus (HSV): Thymidine kinase and DNA polymerase . These enzymes play crucial roles in the replication of the viral genome, making them ideal targets for antiviral drugs.
Mode of Action
Valacyclovir is a prodrug that is converted in vivo to Aciclovir , a nucleoside analog . Aciclovir is then phosphorylated by the virally-encoded thymidine kinase to produce aciclovir monophosphate. Subsequent phosphorylation by cellular enzymes yields aciclovir triphosphate , which competitively inhibits viral DNA polymerase . This inhibition prevents the synthesis of viral DNA, thereby halting viral replication .
Biochemical Pathways
The conversion of Valacyclovir to Aciclovir involves a series of biochemical reactions. First, Valacyclovir is absorbed via the hPEPT1 peptide transporter in the intestines . It then undergoes rapid and extensive first-pass intestinal and/or hepatic hydrolysis to yield Aciclovir and L-valine . This process is facilitated by the enzyme Valacyclovir hydrolase , also known as Biphenyl hydrolase-like (BPHL) protein .
Pharmacokinetics
Valacyclovir has three to fivefold greater oral bioavailability (about 55 percent) than Aciclovir . This increased bioavailability is attributed to carrier-mediated intestinal absorption, followed by rapid and extensive first-pass intestinal and/or hepatic hydrolysis . The main route of Aciclovir elimination is renal, and dose modification is recommended for patients with a creatinine clearance below 30 mL/min/1.73 m2 .
Result of Action
The result of Valacyclovir’s action is the inhibition of viral DNA synthesis, which effectively halts the replication of the herpes simplex virus . This leads to a decrease in the severity and frequency of outbreaks in individuals with herpes infections .
Action Environment
The action of Valacyclovir can be influenced by various environmental factors. Additionally, the safety of Valacyclovir at doses higher than those approved by the US Food and Drug Administration, especially in immunocompromised persons, remains controversial . It’s also worth noting that the efficacy of Valacyclovir can be affected by the patient’s renal function, as the main route of Aciclovir elimination is renal .
Safety and Hazards
Valacyclovir can be harmful if swallowed . It is advised to avoid breathing mist, gas, or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
Valacyclovir represents a clear advance in the prevention and treatment of viral infection. The significant improvement in acyclovir AUC associated with valacyclovir often spares the use of intravenous acyclovir and reduces the frequency of administration, improving patient adherence . It is also suggested that valacyclovir reduces oral shedding of EBV in patients with infectious mononucleosis by inhibiting viral DNA polymerase .
Analyse Biochimique
Biochemical Properties
D-Valacyclovir interacts with various enzymes and proteins in the body. The increased bioavailability of this compound is attributed to carrier-mediated intestinal absorption, via the hPEPT1 peptide transporter, followed by the rapid and complete conversion to acyclovir .
Cellular Effects
This compound influences cell function by acting against herpesviruses . It is effective in the treatment of diseases caused by herpesviruses, such as herpes zoster, as well as in prophylaxis against acquisition of infection .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to acyclovir in the body. The exact mechanism of absorption of acyclovir is not fully characterized . Some studies have noted a reduction in bioavailability with increasing doses, raising the possibility of a saturable absorptive process .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings include its stability and degradation. The poor absorption of acyclovir, which necessitates high doses and frequent administration, is considered to be a result of characteristics of the drug itself and not its delivery vehicle .
Propriétés
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2R)-2-amino-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O4/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOVUKNUBWVHOX-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142963-60-8 | |
| Record name | Valacyclovir, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142963608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VALACYCLOVIR, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S9ACT5D06 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


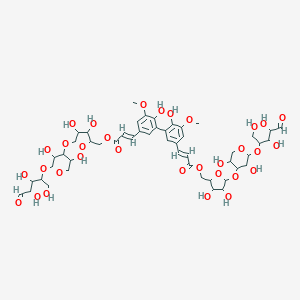
![2,2-Bis[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone](/img/structure/B140400.png)

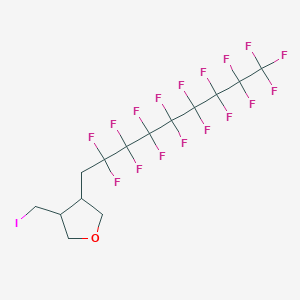



![5-({4',6-Bis[2-(5-ethylpyridin-2-yl)ethoxy][1,1'-biphenyl]-3-yl}methyl)-1,3-thiazolidine-2,4-dione](/img/structure/B140407.png)
![(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B140412.png)

![3-[(4-Chlorobenzyl)Thio]-1H-1,2,4-Triazole](/img/structure/B140421.png)
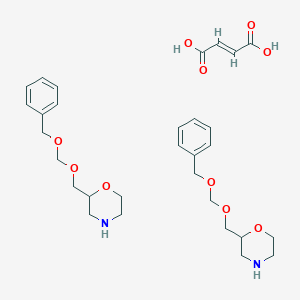
![[(1S,4R)-7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid;methyl (2S)-2-(2-chlorophenyl)-2-(2-thiophen-2-ylethylamino)acetate](/img/structure/B140426.png)
